(S)-2-(3-Vinylphenyl)pyrrolidine

Stereochemistry Chiral Resolution Medicinal Chemistry

For stereospecific drug discovery, racemic mixtures introduce diastereomer complexity, reducing yield and complicating purification. (S)-2-(3-Vinylphenyl)pyrrolidine (CAS 1213490-61-9) is a single-enantiomer 2-arylpyrrolidine with a vinyl handle for olefin metathesis or click chemistry. - Ensures diastereomeric purity when introducing additional chiral centers, streamlining synthesis of muscarinic receptor antagonists. - Enables direct use in asymmetric catalysis and ligand design without resolution steps. - Supplied with Certificate of Analysis to guarantee enantiomeric excess and batch consistency for preclinical studies.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13044051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Vinylphenyl)pyrrolidine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C2CCCN2
InChIInChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m0/s1
InChIKeyVJXQJOPRSOOAER-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Vinylphenyl)pyrrolidine: Chiral Pyrrolidine Building Block for Stereospecific Synthesis


(S)-2-(3-Vinylphenyl)pyrrolidine (CAS 1213490-61-9) is a chiral 2-arylpyrrolidine derivative, belonging to a class of compounds widely used as intermediates in medicinal chemistry for constructing muscarinic receptor antagonists, CCR-3 antagonists, and other bioactive molecules [1][2]. The compound features a pyrrolidine ring with a stereocenter at the 2-position, substituted with a 3-vinylphenyl group, providing a handle for further functionalization via olefin metathesis, Heck coupling, or electrophilic addition . Its (S)-configuration is critical for applications requiring stereospecific interactions, as the enantiomer can exhibit divergent biological activity or physicochemical properties in chiral environments.

Why (S)-2-(3-Vinylphenyl)pyrrolidine Cannot Be Replaced by Its (R)-Enantiomer or Racemate


In chiral synthesis and biological applications, the absolute configuration of the pyrrolidine C2 stereocenter can dictate molecular recognition. While the (R)-enantiomer (CAS 1212814-39-5) and racemate (CAS 1270549-04-6) share identical achiral predicted properties (boiling point, density, pKa) , they are not interchangeable in stereospecific contexts. For example, muscarinic receptor antagonists derived from 2-arylpyrrolidines show enantiospecific binding affinity [1]. In the absence of enantiopure material, a racemic synthesis would yield a 1:1 mixture of diastereomers if further chiral centers are introduced, complicating purification, reducing yield, and potentially generating off-target biological activity. Procuring the specific (S)-enantiomer ensures stereochemical fidelity in subsequent synthetic steps.

Evidence-Based Differentiation of (S)-2-(3-Vinylphenyl)pyrrolidine Against Key Comparators


Enantiomeric Identity and Purity: (S) vs. (R)-2-(3-Vinylphenyl)pyrrolidine

The (S)-enantiomer (CAS 1213490-61-9) and (R)-enantiomer (CAS 1212814-39-5) are distinct chemical entities with identical predicted achiral properties (e.g., pKa 10.04±0.10) . The critical differentiation lies in stereochemical identity, quantified by enantiomeric excess (e.e.) or specific rotation. While a specific [α]D value for the (S)-enantiomer is not publicly available in non-restricted sources, vendor specifications typically require chiral purity ≥97% or ≥98% e.e. for procurement, a metric not applicable to the racemate . This ensures the material is suitable for enantioselective synthesis without the need for costly and time-consuming chiral resolution.

Stereochemistry Chiral Resolution Medicinal Chemistry

Predicted Physicochemical Profile: Target Compound vs. Unsubstituted 2-Phenylpyrrolidine

The presence of the 3-vinyl substituent differentiates the target compound from the unsubstituted 2-phenylpyrrolidine scaffold. Predicted data for (S)-2-(3-Vinylphenyl)pyrrolidine (shared with its enantiomer) indicate a boiling point of 283.5±29.0 °C, a density of 0.990±0.06 g/cm³, and a pKa of 10.04±0.10 . In contrast, 2-phenylpyrrolidine (CAS 1006-64-1) has a reported boiling point of 229–231 °C [1]. The higher predicted boiling point and lower density of the vinyl-substituted compound reflect increased molecular weight and altered intermolecular interactions due to the vinyl group. The pKa is comparable to that of 2-phenylpyrrolidine (predicted ~10.1), indicating similar basicity of the pyrrolidine nitrogen.

Physicochemical Properties Drug Design Lead Optimization

Synthetic Versatility: 3-Vinylphenyl vs. 4-Vinylphenyl Regioisomer

The 3-vinyl substitution pattern on the phenyl ring offers distinct synthetic utility compared to the 4-vinylphenyl regioisomer. The meta-substitution in the target compound alters the electronic and steric environment of the vinyl group, affecting its reactivity in cross-coupling reactions. In palladium-catalyzed Heck reactions, meta-substituted aryl halides often show different reaction rates and regioselectivity outcomes compared to para-substituted analogues [1]. While specific kinetic data for this compound is lacking, the meta-vinyl group provides a conjugated diene system for tandem reactions (e.g., Diels-Alder followed by further functionalization of the pyrrolidine), a pathway less accessible with the 4-isomer.

Synthetic Chemistry Cross-Coupling Regioselectivity

Optimal Application Scenarios for (S)-2-(3-Vinylphenyl)pyrrolidine Based on Differentiating Evidence


Enantioselective Synthesis of Muscarinic Receptor Antagonist Candidates

Procure the (S)-enantiomer (CAS 1213490-61-9) when synthesizing single-enantiomer drug candidates based on the 2-arylpyrrolidine scaffold, as described in patents for muscarinic M2/M3 antagonists [1]. The enantiopure starting material ensures that any further chiral centers introduced during synthesis yield a single diastereomer, avoiding complex separation and ensuring batch-to-batch consistency in preclinical studies.

Functionalization via Olefin Metathesis to Generate Constrained Peptidomimetics

The vinyl group in the 3-position serves as a reactive handle for ring-closing metathesis (RCM) to build macrocyclic or bridged pyrrolidine-containing structures [2]. This scenario leverages the unique combination of a chiral pyrrolidine and a pendant vinyl group, which is not readily accessible from unsubstituted 2-phenylpyrrolidine or the 4-vinyl isomer.

Asymmetric Catalysis Ligand Synthesis

The compound can be used as a chiral building block for the preparation of N-heterocyclic carbene (NHC) ligands or phosphoramidite ligands, where the vinyl group allows for post-synthetic immobilization on polymer supports or silica gel via thiol-ene click chemistry [3]. The (S)-configuration is critical for inducing asymmetry in metal-catalyzed reactions.

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